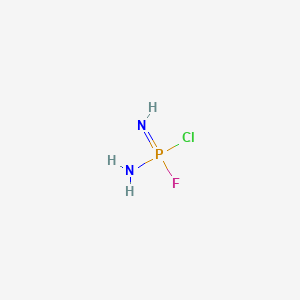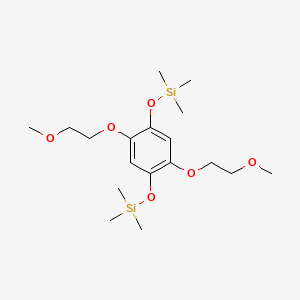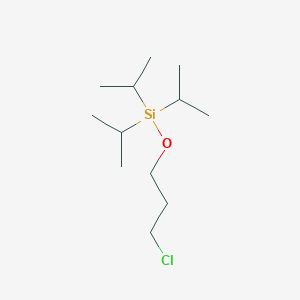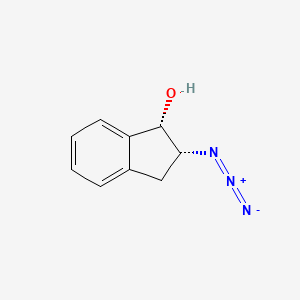
Phosphoramidimidic chloride fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidimidic chloride fluoride is a chemical compound that contains phosphorus, nitrogen, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidimidic chloride fluoride typically involves the reaction of phosphorus trichloride with ammonia and hydrogen fluoride. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{PCl}_3 + \text{NH}_3 + \text{HF} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are combined under controlled conditions. The use of catalysts and specific reaction pathways can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of the involved chemicals.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidimidic chloride fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like alkoxides, amines, and thiols. Reaction conditions often involve solvents such as dichloromethane or acetonitrile, and temperatures ranging from -20°C to 100°C, depending on the desired reaction pathway.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidimidic derivatives, while hydrolysis can produce phosphoric acid derivatives.
Scientific Research Applications
Phosphoramidimidic chloride fluoride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphoramidimidic chloride fluoride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Phosphoramidic chloride: Similar in structure but lacks the fluorine atom.
Phosphorimidic chloride: Contains a similar phosphorus-nitrogen-chlorine framework but without the fluorine atom.
Phosphoramide fluoride: Contains phosphorus, nitrogen, and fluorine but lacks the chlorine atom.
Uniqueness
Phosphoramidimidic chloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties
Properties
CAS No. |
190003-91-9 |
|---|---|
Molecular Formula |
ClFH3N2P |
Molecular Weight |
116.46 g/mol |
InChI |
InChI=1S/ClFH3N2P/c1-5(2,3)4/h(H3,3,4) |
InChI Key |
QCIOMKZFXWCBDI-UHFFFAOYSA-N |
Canonical SMILES |
NP(=N)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)





![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

